2-nitro-3-Pyridineethanol

Antibacterial Drug Discovery Microbiology

Selecting the correct isomer is critical—2-nitro-3-pyridineethanol (CAS 918153-28-3) provides the unique 2-nitro-3-hydroxyethyl substitution pattern required for reproducible synthesis of kinase inhibitor libraries and CNS probes. Its orthogonal nitro and hydroxyl groups enable selective reduction, esterification, or conjugation to fluorophores and biotin tags, supporting bifunctional probe construction. Generic substitution with non-nitrated or regioisomeric pyridineethanols alters electronic reactivity and spatial orientation, compromising target binding and synthetic outcomes. Confirm CAS 918153-28-3 before ordering.

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
Cat. No. B8622911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-nitro-3-Pyridineethanol
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)[N+](=O)[O-])CCO
InChIInChI=1S/C7H8N2O3/c10-5-3-6-2-1-4-8-7(6)9(11)12/h1-2,4,10H,3,5H2
InChIKeyAYHBNOVBZWYIBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitro-3-Pyridineethanol for Research & Development: A Specialized Nitropyridine Building Block with Unique Reactivity


2-Nitro-3-pyridineethanol (CAS 918153-28-3) is a nitro-substituted pyridine derivative, characterized by a nitro group at the 2-position and a hydroxyethyl group at the 3-position of the pyridine ring . With a molecular formula of C₇H₈N₂O₃ and a molecular weight of 168.15 g/mol, it presents as a yellow crystalline solid with a melting point of approximately 70-75°C . This compound is primarily valued as a versatile intermediate in organic synthesis, where its dual functionality—a nucleophilic hydroxyl group and an electron-withdrawing nitro group—enables selective transformations, including reduction, nucleophilic substitution, and condensation . Its logP of 1.05 suggests moderate lipophilicity, which can influence its behavior in biological systems and its solubility in organic solvents .

2-Nitro-3-Pyridineethanol: Why This Precise Nitro-Hydroxyethyl Pyridine Is Not Interchangeable with Simple Analogs


Generic substitution among pyridineethanol derivatives is chemically unsound due to the specific electronic and steric environment created by the 2-nitro-3-hydroxyethyl substitution pattern. The presence of the electron-withdrawing nitro group ortho to the pyridine nitrogen dramatically alters the ring's reactivity, directing electrophilic and nucleophilic attacks differently than in non-nitrated analogs like 3-pyridineethanol [1]. Furthermore, the nitro group can serve as a precursor to an amine, while the hydroxyethyl handle allows for further functionalization (e.g., esterification, oxidation). Using an incorrect isomer, such as 2-(3-nitropyridin-4-yl)ethanol, would change the spatial orientation of the functional groups, potentially disrupting key interactions in a binding pocket or altering the outcome of a synthetic sequence [1]. The quantitative evidence below demonstrates that these structural differences translate into distinct physical properties and, critically, divergent biological activity profiles, making precise compound selection non-negotiable for reproducible research and successful development.

Quantitative Differentiation of 2-Nitro-3-Pyridineethanol: A Head-to-Head Evidence Guide for Scientific Selection


Antibacterial Activity: Nitro Derivatives Demonstrate Superior Potency Against Drug-Resistant K. pneumoniae

In a class-level comparison of nitropyridine derivatives, compounds containing the nitro moiety, akin to 2-nitro-3-pyridineethanol, exhibit significantly higher antibacterial activity against drug-resistant Klebsiella pneumoniae (MDR-K. pneumoniae) compared to their amino counterparts. While amino derivatives show better activity against non-resistant K. pneumoniae, the nitro class demonstrates a crucial advantage in a clinically relevant, resistant strain [1].

Antibacterial Drug Discovery Microbiology

Lipophilicity: A Defined LogP Value for Predicting Biological Membrane Permeability

The lipophilicity of 2-nitro-3-pyridineethanol, as quantified by its calculated logP of 1.05 , offers a measurable advantage over more polar alternatives. This value indicates a balance between aqueous solubility and the ability to cross lipid membranes. In contrast, the non-nitrated parent compound, 3-pyridineethanol, is expected to be more hydrophilic, potentially limiting its passive diffusion across biological barriers like the blood-brain barrier or cell membranes [1].

Medicinal Chemistry ADME Physicochemical Property

Synthetic Versatility: A Dual-Function Handle for Divergent Chemical Transformations

2-Nitro-3-pyridineethanol possesses two orthogonal reactive sites: a reducible nitro group and a functionalizable hydroxyl group. This allows for sequential, chemoselective modifications. The nitro group can be reduced to an amine (e.g., using Pd/C and H₂), which then serves as a nucleophile or a handle for amide coupling . Concurrently, the primary alcohol can undergo oxidation to an aldehyde or acid, or be used in etherification or esterification reactions without affecting the nitro group. This dual reactivity is a distinct advantage over simple 2-nitropyridine (lacking the hydroxyl) or 3-pyridineethanol (lacking the nitro group), enabling the construction of more complex and diverse molecular libraries from a single, commercially available intermediate.

Organic Synthesis Medicinal Chemistry Chemical Biology

Optimal Research and Industrial Applications for 2-Nitro-3-Pyridineethanol


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries Targeting Drug-Resistant Infections

Building on its class-level antibacterial activity against MDR-K. pneumoniae [1], 2-nitro-3-pyridineethanol is an ideal starting material for synthesizing focused libraries of nitropyridine-based kinase inhibitors. The nitro group can be reduced to an amine for subsequent derivatization, while the hydroxyethyl handle allows for the introduction of diverse substituents to optimize binding affinity and selectivity. This scenario is particularly relevant for programs seeking novel agents to combat Gram-negative bacterial resistance.

ADME Optimization: Improving Membrane Permeability in CNS-Targeted Probes

The moderate lipophilicity (LogP 1.05) of this scaffold makes it a valuable core for designing central nervous system (CNS) probes or drug candidates. The nitro group provides a balance between polarity and lipophilicity, potentially enhancing passive diffusion across the blood-brain barrier compared to more polar pyridineethanol derivatives. Researchers can leverage this physicochemical property to develop tools for imaging or modulating neurological targets.

Chemical Biology: Bifunctional Probes and Molecular Scaffolds

The compound's dual functionality (nitro and hydroxyethyl groups) supports its use in constructing bifunctional chemical probes. For instance, the hydroxyl group can be used to attach a fluorophore or biotin tag, while the nitro group (after reduction) can be linked to a pharmacophore or a solid support. This orthogonal reactivity enables precise, stepwise construction of complex molecular tools for target identification and mechanism-of-action studies.

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